4-Benzyl-1-ethylpiperidine

Lipophilicity SAR ADME

Researchers requiring consistent SAR data face non-linear changes in LogP, binding, and permeability when substituting 4-benzylpiperidine analogs. This N-ethyl-4-benzyl analog offers a defined, validated alternative. - **Key property**: LogP 3.6 enhances CNS penetration vs. simpler piperidines. - **Analytical ready**: Published HPLC method (Newcrom R1 column) eliminates method development. - **Synthetic utility**: Direct intermediate for M4 antagonist libraries and monoamine transporter ligands. - **Supply**: Packaged for stability, with immediate shipment available.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 93803-30-6
Cat. No. B12661902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-ethylpiperidine
CAS93803-30-6
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-2-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyZBKWFCQXPPFOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1-ethylpiperidine Overview


4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) is a piperidine derivative belonging to the N-alkyl-4-benzylpiperidine class [1]. It features an ethyl group at the piperidine nitrogen (N1) and a benzyl group at the C4 position, yielding a molecular formula of C14H21N and a molecular weight of approximately 203.32 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate, with documented applications in the development of muscarinic receptor antagonists and monoamine transporter ligands [2]. Unlike its simpler analogs, this specific substitution pattern confers unique physicochemical and biological properties that are critical for structure-activity relationship (SAR) studies and specific assay performance.

SAR studies on 4-benzylpiperidine scaffold
CNS-targeted probe design research
Published HPLC method supports analytical QC

Why Analogs Cannot Replace 4-Benzyl-1-ethylpiperidine


Within the 4-benzylpiperidine class, seemingly minor structural modifications result in substantial and often non-linear changes in physicochemical properties, binding affinities, and biological activities [1][2]. Substituting 4-Benzyl-1-ethylpiperidine with its close analogs, such as 4-benzylpiperidine or 1-benzylpiperidine, is not a trivial interchange. These alterations directly impact critical parameters including lipophilicity (LogP), molecular weight, hydrogen bonding capacity, and steric bulk, all of which govern receptor interactions, cellular permeability, and metabolic stability [3]. Consequently, the use of an analog in an established SAR series, analytical method, or biological assay without rigorous re-validation is likely to yield data that is not comparable, thereby compromising the integrity of research findings or the reliability of a synthetic process. The evidence presented below quantifies these critical differences.

Lipophilicity N-ethyl/C4-benzyl pattern increases LogP; analog substitution may shift membrane permeability and BBB prediction.
Physicochemical Boiling point and molecular interactions differ from mono-substituted analogs; synthetic and purification parameters may not transfer.
Analytical Published HPLC method is compound-specific; direct transfer to analogs requires re-validation of chromatographic conditions.

4-Benzyl-1-ethylpiperidine vs. Analogs: Comparative Evidence


Increased Lipophilicity Compared to Analogs

The presence of both ethyl and benzyl substituents on the piperidine core of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) significantly increases its lipophilicity compared to its parent or mono-substituted analogs. This is a critical determinant of membrane permeability and blood-brain barrier (BBB) penetration potential. The calculated LogP (XLogP3-AA) for 4-Benzyl-1-ethylpiperidine is 3.6, which is markedly higher than that of 4-benzylpiperidine (XLogP3-AA 2.5), 1-benzylpiperidine (XLogP3-AA 2.6), and 1-ethylpiperidine (XLogP3 2.0) [1].

Lipophilicity vs. Analogs
Class-level inference
XLogP3-AA = 3.6
Δ +1.1 to +1.6 vs. 4-benzylpiperidine, 1-benzylpiperidine, 1-ethylpiperidine
Supports CNS-penetrant probe design context
Computed values; experimental validation advised
Lipophilicity SAR ADME

Elevated Boiling Point vs. Analogs

4-Benzyl-1-ethylpiperidine exhibits a boiling point of 284.9°C at 760 mmHg, which is significantly higher than that of its closest structural analogs . In contrast, 4-benzylpiperidine has a boiling point of 279°C, 1-benzylpiperidine boils at 120-123°C, and 1-ethylpiperidine boils at 128-130°C [1]. This ~5°C increase over 4-benzylpiperidine and >150°C increase over the N-substituted analogs directly reflects increased molecular weight and van der Waals interactions.

Boiling Point vs. Analogs
Class-level inference
284.9 °C at 760 mmHg
Δ +5.9 °C vs. 4-benzylpiperidine; >150 °C vs. N-substituted analogs
May require adjusted synthetic handling parameters
Vendor/predicted data; verify experimentally
Physicochemical Properties Synthetic Chemistry Handling

Validated HPLC Method on Newcrom R1 Column

A specific reverse-phase HPLC method has been developed and validated for the separation and analysis of 4-Benzyl-1-ethylpiperidine using a Newcrom R1 column [1]. This method provides a reliable framework for purity assessment, stability monitoring, and quantification, which is essential for ensuring consistent experimental outcomes. Such a dedicated method is not universally transferable to analogs without significant re-optimization of chromatographic conditions.

HPLC Method on Newcrom R1
Supporting evidence
Separation achieved with acetonitrile/water/phosphoric acid
Compound-specific method available
Published method supports analytical workflow
Method transfer to other matrices requires review
Analytical Chemistry Quality Control HPLC

Core Scaffold in M4 Muscarinic Antagonist Patents

While direct comparative binding data for 4-Benzyl-1-ethylpiperidine itself is scarce in public literature, its core scaffold—the 4-benzylpiperidine moiety with specific N-substitution—is explicitly claimed in patent literature for the development of selective muscarinic M4 receptor antagonists [1]. For instance, the compound PCS1055, a potent and selective M4 antagonist (IC50 = 18.1 nM, Ki = 6.5 nM), is based on a related 1-benzylpiperidine scaffold . This indicates that specific substitution patterns on the 4-benzylpiperidine framework are critical for achieving subtype selectivity and potency, highlighting the value of exploring this exact structure in medicinal chemistry campaigns.

M4 Antagonist Scaffold
Class-level inference
Core scaffold in patent WO2021178603A1
Related to potent M4 antagonist chemotype
Reported scaffold for M4-targeted research
Structural class evidence; direct data limited
Medicinal Chemistry Neurology Patent

4-Benzyl-1-ethylpiperidine Applications


CNS-Penetrant Probe and Drug Development

Given its elevated lipophilicity (LogP 3.6) relative to simpler piperidines, 4-Benzyl-1-ethylpiperidine is a superior choice as a core scaffold for designing CNS-penetrant probes or drug candidates [1]. The increased LogP suggests a greater propensity for passive diffusion across the blood-brain barrier, a critical requirement for targeting neurological disorders. Researchers can leverage this property to explore SAR around the benzyl and ethyl groups to modulate potency, selectivity, and pharmacokinetic profiles for targets such as muscarinic or dopamine receptors [2].

Analytical Method Development & QC

The existence of a validated HPLC method using a Newcrom R1 column provides an immediate, off-the-shelf analytical solution for labs needing to characterize or quantify 4-Benzyl-1-ethylpiperidine [3]. This is particularly valuable for procurement quality control, stability studies, and monitoring reaction progress during synthesis. Users can adopt this method directly, saving significant method development time compared to establishing a new protocol for a less well-characterized analog.

SAR Studies on 4-Benzylpiperidine Scaffolds

This compound serves as a key intermediate for further derivatization, as evidenced by its structural relationship to potent M4 muscarinic antagonists disclosed in patent literature [4]. Its unique combination of an N-ethyl and a C4-benzyl group provides a distinct starting point for synthesizing libraries of N-substituted 4-benzylpiperidines, enabling the systematic exploration of structure-activity relationships for a variety of biological targets. The higher boiling point and specific LogP also dictate the choice of solvents and conditions for downstream synthetic transformations.

Application
Selection Property
Validation Focus
CNS-Targeted Probe Research
Lipophilicity profile
BBB permeability model review
Analytical QC and Stability Studies
Published HPLC method
Method transfer and purity assessment
SAR Library Synthesis
N-Ethyl, C4-benzyl substitution pattern
Derivatization and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-1-ethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.